C.I. Food Blue 1-aluminum lake

Description

Historical Context of Synthetic Pigment and Lake Development

The story of C.I. Food Blue 1-aluminum lake is intrinsically linked to the broader history of synthetic colorants and the evolution of technologies to improve their stability and applicability.

Evolution of Color Additive Regulatory Frameworks

The use of color in food and other consumer products is a practice that dates back to ancient civilizations, which utilized naturally derived colorants from sources like plants and minerals. symega.com The 19th century marked a significant turning point with the advent of synthetic dyes. In 1856, William Henry Perkin's accidental discovery of mauveine, the first synthetic dye, opened the door to a new era of vibrant and cost-effective colorants derived from coal tar. foodcolor.inculinarysolvent.com

The widespread and often unregulated use of these new synthetic colors in the late 19th and early 20th centuries raised significant safety concerns. symega.comculinarysolvent.com This led to the establishment of regulatory frameworks to protect consumers. In the United States, the Pure Food and Drug Act of 1906 was a landmark piece of legislation that began to address the safety of food additives, including synthetic dyes. foodcolor.infood-safety.com This was followed by the Federal Food, Drug, and Cosmetic (FD&C) Act of 1938, which mandated the certification of color additives and established a system for their regulation. fda.govthespruceeats.com

The Color Additive Amendments of 1960 further refined this framework, defining what constitutes a "color additive" and requiring premarket approval for all color additives to ensure they are "suitable and safe" for their intended use. fda.govhunterlab.com This led to the establishment of a formal petition process for the approval of new color additives or new uses for existing ones. food-safety.comacs.org Today, regulatory bodies like the U.S. Food and Drug Administration (FDA) continue to oversee the use of color additives, with ongoing reviews and updates to ensure public safety. bipc.com

Genesis of Lake Pigment Technologies

The development of lake pigments was a crucial technological advancement that expanded the utility of synthetic dyes. While soluble dyes were effective in many applications, their solubility in water limited their use in products with low water content or where color migration was a concern. chemicalbook.com

Lake pigments are created by precipitating a soluble dye onto an insoluble substrate, often a metallic salt like aluminum hydroxide (B78521). smolecule.comfood-safety.com This process transforms the dye into an insoluble pigment. nih.gov The resulting "lake" is more stable to heat and light and can be used in a wider range of products, including oil-based foods, cosmetics, and coatings for pharmaceutical tablets. chemicalbook.com The technology of creating lake pigments has historical roots in the traditional manufacture of pigments for painting, where dyestuffs were precipitated onto substrates to create stable colors. nationalgallery.org.ukresearchgate.netnationalgallery.org.uk The principles of this traditional craft were adapted and refined for the production of modern food-grade lake pigments.

Definition and Nomenclature in Chemical Science Research

In the realm of chemical science, precise nomenclature is essential for accurate identification and communication. This compound is known by several names and identifiers, which can vary depending on the context and regulatory jurisdiction.

The "C.I." in its name refers to the Colour Index, a standard reference database for pigments and dyes. "Food Blue 1" indicates the specific soluble dye used in its creation. The term "aluminum lake" specifies that the dye has been precipitated onto an aluminum-based substrate.

This compound is also commonly referred to as FD&C Blue No. 1 Aluminum Lake, which is the designation used by the U.S. Food and Drug Administration. Other synonyms include Brilliant Blue FCF Aluminum Lake and Pigment Blue 63. medkoo.com

The Chemical Abstracts Service (CAS) has assigned multiple registry numbers to this substance, reflecting variations in its specific formulation. vulcanchem.com The molecular formula and weight can also be reported differently due to variations in hydration and the ratio of the dye to the aluminum substrate.

Below is a table summarizing the key identifiers for this compound:

| Identifier Type | Identifier |

| Colour Index Name | This compound |

| FDA Designation | FD&C Blue No. 1 Aluminum Lake fda.gov |

| Synonyms | Brilliant Blue FCF Aluminum Lake fda.gov, Pigment Blue 63 targetmol.com, Indigotine-aluminum lake targetmol.com |

| CAS Registry Numbers | 68921-42-6 chemicalbook.com, 16521-38-3 |

| Colour Index Number | C.I. 42090:2 vulcanchem.com |

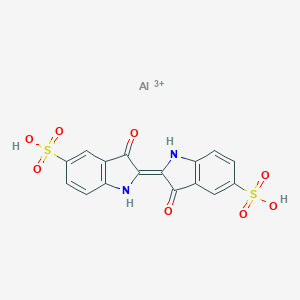

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8S2.Al/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);/q;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHYHTBURMMHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10AlN2O8S2+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16521-38-3 | |

| Record name | C.I. Food Blue 1-aluminum lake | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016521383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Blue 63 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-1H-indole-5-sulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Methodologies of C.i. Food Blue 1 Aluminum Lake

Condensation and Oxidation Pathways for Brilliant Blue FCF Synthesis

The synthesis of Brilliant Blue FCF is a well-established industrial process involving two primary chemical reactions: condensation and oxidation. encyclopedia.pubwikipedia.orgrainbowdyetech.conutrasky.co

The process begins with the condensation of 2-formylbenzenesulfonic acid with a suitable aniline, specifically a mixture of 3-[(N-ethyl-N-phenylamino)methyl]benzenesulfonic acid and its isomers. fao.org This reaction forms a colorless intermediate known as a leuco base. fao.org

Following the condensation step, the leuco base is oxidized to produce the final colored dye. fao.org Historically, chromium or manganese-containing compounds have been used as oxidizing agents for this transformation. fao.org The resulting Brilliant Blue FCF is then purified and typically isolated as a disodium (B8443419) salt. fao.org

Aluminum Lake Formation Mechanisms

To create the insoluble pigment C.I. Food Blue 1-aluminum lake, the water-soluble Brilliant Blue FCF dye undergoes a process called "laking." This involves precipitating the dye with an inert binder, which is typically a metallic salt like aluminum sulfate (B86663). lostincolours.com The resulting pigment is insoluble and colors by dispersion rather than being dissolved. lostincolours.com

Adsorption Processes onto Aluminum Hydroxide (B78521) Substrates

A key mechanism in the formation of the aluminum lake is the adsorption of the soluble dye onto a substrate, most commonly aluminum hydroxide. ontosight.ai The process starts with the creation of an aqueous slurry of the aluminum hydroxide substratum. chemicalbook.com This slurry is then mixed with an aqueous solution of Brilliant Blue FCF. chemicalbook.com

The interaction between the dye and the aluminum hydroxide surface is complex and can involve various forces, including ionic bonds, hydrogen bonds, and van der Waals forces. chemicalbook.com The surface of aluminum hydroxide possesses both acidic and basic centers, which can interact with the functional groups of the dye molecule. aip.org Studies on the adsorption of anionic dyes, which are structurally similar to Brilliant Blue FCF with its sulfonate groups, onto aluminum hydroxide have shown that the process is effective, with the hydroxide surface acting as a suitable adsorbent. researchgate.netnih.gov The large size and ionic charge of dyes like Brilliant Blue FCF contribute to their attraction and sorption to substrates, particularly in acidic conditions. encyclopedia.pub

Precipitation Techniques in Lake Pigment Synthesis

Precipitation is the core technique for creating the lake pigment. After the initial adsorption of the dye onto the aluminum hydroxide, a precipitant is added to complete the process. chemicalbook.com This step ensures the formation of an insoluble compound. imbarex.com

The general procedure involves dissolving the water-soluble dye in water, adding an aluminum salt such as aluminum sulfate, and then inducing precipitation. imbarex.comsmolecule.com The resulting precipitate is then filtered, washed to remove any unreacted materials and by-products, and dried to yield the final pigment. smolecule.com The pH of the mixture is a critical parameter and is often adjusted to facilitate the precipitation.

Role of Cationic Precipitants and Substrata in Lake Formation

Cationic precipitants, primarily aluminum salts, play a crucial role in the formation of the lake pigment. mdpi.com Aluminum ions (Al³⁺) interact with the anionic sulfonate groups (SO₃⁻) of the Brilliant Blue FCF dye molecule. researchgate.net This interaction leads to the formation of an insoluble aluminum salt of the dye. chemicalbook.com

In Situ Preparation Methodologies

In some manufacturing processes, the aluminum lake is prepared in situ. chemicalbook.com This method involves mixing the chemical precursors for the Brilliant Blue FCF dye directly with the aluminum hydroxide substrate and the precipitant during the laking procedure. chemicalbook.com The lake pigment is produced concurrently with the synthesis of the dye itself, without the need to isolate the straight dye as a separate intermediate. chemicalbook.com This integrated approach can streamline the manufacturing process.

Manufacturing Process Variations and Their Impact on Product Characteristics

Variations in the manufacturing process of this compound can significantly influence the final product's physical and chemical properties, such as color intensity, stability, and tinctorial strength. google.com These variations often center on the preparation of the alumina (B75360) substrate and the precise control of reaction conditions during the laking step.

One significant variation involves the in situ preparation of the alumina substrate. chemicalbook.com Instead of starting with a pre-made alumina slurry, this method involves precipitating hydrated alumina directly from an aluminum sulfate solution using a precipitant like sodium carbonate or sodium hydroxide. chemicalbook.com This freshly prepared slurry is then used immediately in the laking process. chemicalbook.com An even more integrated approach is the in situ synthesis of the lake itself, where the chemical precursors for the dye are mixed directly with the substrate and precipitant, forming the final lake pigment as the dye is synthesized, bypassing the isolation of the soluble dye as a separate step. chemicalbook.com

The precise control of process parameters during laking is critical for determining the final characteristics of the pigment. A patented process for manufacturing FD&C aluminum lakes highlights several key parameters and their effects. google.com Controlling the temperature of the sodium bicarbonate solution to below 20°C (ideally around 13°C) during the precipitation of the alumina hydrate (B1144303) is a crucial step. google.com The laking itself is then effected by adding aluminum chloride until the pH of the slurry reaches a specific range, typically between 4.1 and 4.3. google.com Adherence to these controlled conditions results in a lake that is described as brighter, more resistant to bleeding, more stable to light, and possessing superior tinting strength compared to lakes produced by other methods. google.com

The physical processing after laking also plays a vital role. The degree of grinding directly impacts the particle size of the pigment. Finer grinding produces smaller particles, which can enhance the coloring effectiveness and provide more consistent shades in application. specialchem.com

The following table summarizes key manufacturing variations and their reported impact on the characteristics of the final aluminum lake pigment.

| Process Variation | Parameter | Impact on Product Characteristics | Reference(s) |

| Substrate Preparation | In situ precipitation of alumina hydrate | Can alter the adsorptive properties of the substrate. | chemicalbook.com |

| Laking Conditions | Maintaining temperature ≤ 20°C during alumina precipitation | Contributes to a brighter, more stable final product. | google.com |

| Laking Conditions | Adjusting final pH to 4.1 - 4.3 with aluminum chloride | Optimizes the precipitation and adsorption of the dye, enhancing color and stability. | google.com |

| Laking Conditions | Slow stirring during reaction | Ensures completion of the reaction and complete absorption of the dye onto the hydrate. | google.com |

| Post-Processing | Fine grinding of the dried cake | Reduces particle size, leading to improved consistency in shades and more effective coloring. | specialchem.com |

Advanced Analytical Characterization of C.i. Food Blue 1 Aluminum Lake

Spectroscopic Methodologies

Spectroscopic techniques are instrumental in elucidating the molecular and structural characteristics of C.I. Food Blue 1-aluminum lake. These methods provide critical information on functional groups, crystalline nature, and chromatic properties.

Fourier-Transform Infrared Spectroscopy for Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The analysis of the infrared spectrum confirms the presence of key chemical moieties. Notably, the sulfonic acid (-SO₃H) groups, which are integral to the structure of the parent dye, Brilliant Blue FCF, are confirmed through their characteristic absorption bands. nih.gov Additionally, FTIR is used to verify the coordination of the dye molecule with the aluminum substrate, a defining feature of the lake pigment. The presence of aluminum-oxygen bonds can also be detected, providing evidence of the aluminum hydroxide (B78521) substrate. nih.gov

| Functional Group | Significance in this compound |

| Sulfonic Acid (-SO₃H) | Confirms the presence of the Brilliant Blue FCF dye component. |

| Aluminum-Oxygen Bonds | Indicates the presence of the aluminum hydroxide substrate and the formation of the lake. |

X-Ray Diffraction for Crystalline Structure Elucidation

X-Ray Diffraction (XRD) is employed to investigate the crystalline nature of this compound. This technique helps to verify the crystalline structure of the pigment and to ensure the absence of undesirable amorphous impurities. The diffraction pattern obtained from XRD analysis provides information about the arrangement of atoms within the crystal lattice. Variations in the manufacturing process can lead to differences in crystallinity, which in turn can affect the pigment's color and stability. Therefore, XRD plays a crucial role in quality control and in ensuring batch-to-batch consistency. The removal of Brilliant Blue FCF from aqueous solutions by sorption on certain materials has been characterized using XRD, among other techniques. electrochemsci.org

Ultraviolet-Visible Spectrophotometry for Chromatic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectrophotometry is fundamental for characterizing the color properties of this compound. The water-soluble form of the dye, Brilliant Blue FCF, exhibits a characteristic maximum absorption wavelength (λmax) at approximately 630 nm, which corresponds to its brilliant blue color. researchgate.net While the lake pigment is insoluble, spectrophotometric analysis of the dye extracted from the lake or of any leached dye can be performed. In some cases, a minor shoulder in the absorption spectrum may be observed around 580 nm, which could indicate the presence of subsidiary colors. researchgate.netresearchgate.net UV-Vis spectrophotometry is a primary method for quantitative analysis, allowing for the determination of dye concentration in various solutions. electrochemsci.orgthermofisher.com

| Parameter | Typical Value/Observation | Significance |

| Maximum Absorption (λmax) | ~630 nm | Corresponds to the characteristic blue color of the dye. researchgate.net |

| Spectral Shoulder | ~580 nm | May indicate the presence of violet subsidiary dyes. researchgate.netresearchgate.net |

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for quantifying its components, including the main dye, subsidiary colors, and any impurities.

High-Performance Liquid Chromatography for Purity Assessment and Component Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of C.I. Food Blue 1 and its aluminum lake. Reversed-phase HPLC is a common and effective method for separating the various components. thermofisher.comhamiltoncompany.com By using a suitable column and mobile phase, HPLC can separate Brilliant Blue FCF from its subsidiary dyes and other impurities. thermofisher.comresearchgate.net A Diode Array Detector (DAD) is often used in conjunction with HPLC, allowing for the simultaneous monitoring of absorbance at multiple wavelengths. researchgate.net This is particularly useful for identifying and quantifying subsidiary dyes, which may have different absorption maxima. researchgate.netresearchgate.net For instance, a violet subsidiary color has been detected and its relative content determined using HPLC. researchgate.netresearchgate.net HPLC methods have been developed for the rapid analysis of food dyes, with separation achieved in under 5 to 9 minutes. thermofisher.comhamiltoncompany.com The technique is also used to ensure compliance with regulatory limits for impurities.

| HPLC Application | Details |

| Purity Assessment | Separates Brilliant Blue FCF from subsidiary dyes and unreacted intermediates. researchgate.net |

| Component Quantification | Determines the percentage of the main dye and subsidiary colors. researchgate.netresearchgate.net |

| Method | Reversed-phase chromatography is commonly used. thermofisher.comhamiltoncompany.com |

| Detection | Diode Array Detection (DAD) allows for spectral analysis of separated peaks. researchgate.net |

Paper Chromatography for Qualitative Analysis of Color Components

Paper chromatography is a simpler chromatographic technique that can be used for the qualitative analysis of the color components in this compound. flinnsci.com In this method, a spot of the dye solution (extracted from the lake) is applied to a strip of chromatography paper, which acts as the stationary phase. flinnsci.com A solvent, the mobile phase, then moves up the paper by capillary action, separating the different colored components based on their differential affinities for the stationary and mobile phases. youtube.com This technique can effectively reveal the presence of subsidiary colors, such as a violet sub-spot that has been identified in some batches of Food Blue No. 1 aluminum lake. researchgate.netresearchgate.net The distance traveled by each component relative to the solvent front is known as the Retention Factor (Rf value), which can be used for identification purposes. open.edu

| Parameter | Description | Application in C.I. Food Blue 1 Analysis |

| Stationary Phase | Chromatography paper (cellulose). | Provides a surface for the separation to occur. |

| Mobile Phase | A suitable solvent or solvent mixture. youtube.com | Carries the dye components up the paper. |

| Separation Principle | Differential partitioning of components between the stationary and mobile phases. flinnsci.com | Separates the main blue dye from any subsidiary colored impurities. |

| Detection | Visual observation of colored spots. | Allows for the qualitative identification of different color components. researchgate.netresearchgate.net |

| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. open.edu | Can be used to help identify the separated components. |

Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Minor Components

The manufacturing process of Brilliant Blue FCF, the water-soluble dye that is precipitated onto an aluminum hydroxide substrate to create this compound, can result in the formation of subsidiary colors and the presence of unreacted intermediates. fao.org Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical tools indispensable for the separation, identification, and structural determination of these minor components. researchgate.neteurofins.in

Research has successfully utilized these techniques to isolate and characterize various subsidiary colors within Food Blue No. 1 and its aluminum lake. researchgate.net For instance, in one study, several major subsidiary colors were isolated from commercial Food Blue No. 1. researchgate.net Through detailed MS and NMR analyses, their chemical structures were elucidated. researchgate.netnih.gov

One notable investigation focused on a rejected batch of Food Blue No. 1 aluminum lake that exhibited a violet sub-spot during paper chromatography. researchgate.netnih.gov Scientists isolated this violet subsidiary color (Sub-V) and, using a combination of NMR, MS, and ion chromatography, determined its precise structure. nih.gov The relative content of this specific impurity in the rejected sample was found to be 39.5% by High-Performance Liquid Chromatography (HPLC), while other batches contained levels in the range of 1.1-3.6%. nih.gov Another study identified a magenta subsidiary color in commercial samples, with concentrations ranging from 0.1% to 0.8%. researchgate.net

Table 1: Identified Minor Components in C.I. Food Blue 1 and Their Elucidated Structures

This table summarizes subsidiary colors that have been isolated from C.I. Food Blue 1 and its aluminum lake, with their structures determined through spectroscopic analysis.

| Identified Component | Elucidated Chemical Structure | Analytical Technique(s) Used |

| Violet Subsidiary Color (Sub-V) | 2-[[4-[N-ethyl-N-(3-sulfophenylmethyl)amino]phenyl][4-hydroxyphenyl]methylio]benzenesulfonic acid researchgate.netnih.gov | NMR, MS, Ion Chromatography nih.gov |

| Magenta Subsidiary Color | Disodium (B8443419) salt of 2-[[4-[N-ethyl-N-(3-sulphophenylmethyl)amino]phenyl][4-oxo-2,5-cyclohexadienylidene]methyl]benzenesulphonic acid researchgate.net | MS, NMR researchgate.net |

| Subsidiary Color C | Disodium salt of 2-[[4-[N-ethyl-N-(3-sulfophenylmethyl)amino]phenyl][4-[N-ethyl-N-(4-sulfophenylmethyl)amino]phenyl]methylio]benzenesulfonic acid researchgate.net | Spectroscopic Analyses researchgate.net |

| Subsidiary Color D | Disodium salt of 2-[[4-[N-ethyl-N-(2-sulfophenylmethyl)amino]phenyl][4-[N-ethyl-N-(3-sulfophenylmethyl)amino]phenyl]methylio]benzenesulfonic acid researchgate.net | Spectroscopic Analyses researchgate.net |

| Subsidiary Color E | Sodium salt of 2-[[4-(N-ethylamino)phenyl][4-[N-ethyl-N-(3-sulfophenylmethyl)amino]phenyl]methylio]benzenesulfonic acid researchgate.net | Spectroscopic Analyses researchgate.net |

Elemental Compositional Analysis Techniques

The elemental composition of this compound is a critical quality attribute. The pigment is fundamentally composed of the organic colorant adsorbed onto a substrate of alumina (B75360) (aluminum oxide). koelcolours.com Therefore, analysis focuses on quantifying the aluminum content and detecting trace elemental impurities, which may originate from raw materials or the manufacturing process. fao.org

Advanced analytical techniques are essential for this purpose. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method used for the precise quantification of the aluminum content and for detecting heavy metals such as lead, arsenic, chromium, and manganese at trace levels. fao.orgeurofins.in Atomic Absorption Spectroscopy (AAS) is another technique that can be employed for monitoring aluminum release and other metallic impurities.

Regulatory specifications, such as those set by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), establish strict limits for these elemental impurities. fao.orgfao.org For example, specifications for Brilliant Blue FCF, the parent color, include limits for lead (not more than 2 mg/kg), chromium (not more than 50 mg/kg), and manganese (not more than 100 mg/kg). fao.orgfao.org These limits are in place to ensure the safety of the color additive for its intended uses. The aluminum in the lake is not present in its elemental metallic form but as aluminum oxide, which acts as the insoluble carrier for the dye. koelcolours.com

Table 2: Typical Elemental Composition and Impurity Limits for this compound

This table outlines the primary elemental components and the typical regulatory limits for trace elemental impurities in the corresponding parent dye, Brilliant Blue FCF.

| Element | Form/Role | Typical Regulatory Limit (in parent dye) | Analytical Technique(s) |

| Aluminum (Al) | Primary component of the alumina (Al₂O₃) substrate koelcolours.com | Not specified (major component) | ICP-MS, AAS eurofins.in |

| Lead (Pb) | Trace impurity fao.org | ≤ 2 mg/kg fao.orgfao.org | ICP-MS, AAS eurofins.in |

| Arsenic (As) | Trace impurity eurofins.in | Not specified in provided sources | ICP-MS eurofins.in |

| Chromium (Cr) | Trace impurity from use as an oxidizing agent fao.org | ≤ 50 mg/kg fao.orgfao.org | ICP-MS eurofins.in |

| Manganese (Mn) | Trace impurity from use as an oxidizing agent fao.org | ≤ 100 mg/kg fao.orgfao.org | ICP-MS eurofins.in |

Chemical Reactivity and Stability Research of C.i. Food Blue 1 Aluminum Lake

Fundamental Chemical Reactions

The chemical behavior of C.I. Food Blue 1-aluminum lake is fundamentally linked to the triarylmethane structure of the Brilliant Blue FCF dye and its interaction with the alumina (B75360) substrate. The core structure can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

The synthesis of the parent dye, Brilliant Blue FCF, involves an oxidation step, which provides insight into the oxidation pathways of the molecule. The process starts with the condensation of 2-formylbenzenesulfonic acid and N-ethyl-N-(3-sulfobenzyl)aniline to form a leuco base, which is a reduced, colorless intermediate. fao.org This leuco base is then oxidized to form the final, colored dye. fao.org

Historically, chromium-containing compounds were used for this oxidation, but modern synthesis often employs manganese dioxide to align with green chemistry principles. fao.org The susceptibility of the leuco form to oxidation implies that the colored form of the dye is the oxidized state. The aluminum lake is more resistant to oxidizing agents than some other dyes, such as Allura Red AC Aluminum Lake, which can discolor in environments rich in peroxides. In certain experimental conditions, such as the "blue bottle experiment," the dye, once reduced to a colorless state, can be reoxidized back to its blue color simply by incorporating oxygen from the air.

While specific studies detailing substitution reactions directly on the aluminum lake are not prevalent, the structure of the parent Brilliant Blue FCF molecule allows for such reactions. The aromatic rings and sulfonic acid groups are potential sites for substitution. For instance, related triarylmethane dyes are synthesized with different substituents on the aromatic rings. In C.I. Acid Green 3 and Acid Green 9, the 2-sulfonic acid group found in Brilliant Blue FCF is substituted with hydrogen (H) and chlorine (Cl), respectively, demonstrating that the core structure can be modified. encyclopedia.pubwikipedia.org These substitutions alter the compound's color and chemical properties.

Chemical Resistance Studies

The stability of this compound in different pH environments is a critical factor for its application in various products. The process of laking, or precipitating the soluble dye onto an aluminum hydroxide (B78521) substrate, significantly enhances its resistance compared to the soluble dye form. smolecule.com

This compound demonstrates good resistance to acidic conditions. smolecule.comchemicalbook.com Research indicates that the pigment maintains a consistent hue in a pH range of 3 to 8. The stability is considered optimal between pH 3 and 6, where leaching of the dye from the alumina substrate is minimal. The parent dye, Brilliant Blue FCF, is known to be attracted to and sorbed in acidic soils, a property related to its large molecular size and ionic charge. encyclopedia.pub Unlike some other dyes, such as Tartrazine (B75150) Aluminum Lake, which can degrade in highly acidic conditions (pH < 3), this compound remains stable.

The pigment is generally recognized for its good resistance to alkalis. smolecule.comchemicalbook.com This makes it suitable for use in various formulations where alkaline conditions might be present. smolecule.com However, studies show that its stability is pH-dependent. At a pH above 7, gradual dissociation of the lake can occur. This is attributed to competition from hydroxide ions, which can lead to an increase in the concentration of free, soluble dye as it leaches from the aluminum hydroxide substrate.

Interactive Data Table: pH Stability of this compound

| pH Range | Stability Assessment | Observed Effects | Source(s) |

| < 3 | Good | More stable than Tartrazine Aluminum Lake. | |

| 3 - 6 | Optimal | Minimal leaching (<5% over 24 hours). | |

| 3 - 8 | Stable | Consistent hue maintained. | |

| > 7 | Gradual Dissociation | Increased free dye concentration due to hydroxide competition. |

Photostability and Thermal Stability Investigations

The stability of a color additive is a critical factor in its application, determining the visual appeal and shelf-life of the end product. This compound, also known as Brilliant Blue FCF Aluminum Lake, is renowned for its enhanced stability compared to its water-soluble counterpart, Brilliant Blue FCF (FD&C Blue No. 1). This heightened stability is attributed to the process of "laking," where the soluble dye is adsorbed onto an aluminum hydroxide substrate, resulting in an insoluble pigment with greater resistance to environmental factors. smolecule.commdpi.com

Research and comparative analysis have demonstrated that this compound possesses superior resistance to light and heat. ontosight.ai Its excellent lightfastness makes it a preferred choice for products that may be exposed to sunlight. The aluminum ions within the lake structure play a crucial role in stabilizing the dye molecules, which enhances their resilience against degradation from light and heat. smolecule.com

In terms of thermal stability, studies indicate that this compound is stable at temperatures up to 160°C. This property makes it suitable for use in products that undergo heat processing, such as baked goods and some confectioneries. Its thermal performance is notably better than that of other colorants like Indigo Carmine Lake, which tends to degrade at high temperatures. The stability of the lake form is a significant advantage over the soluble dye Brilliant Blue FCF, whose stability to light is rated as only fair. sensientfoodcolors.com

Table 1: Comparative Stability of this compound

| Property | This compound | Comparison Colorant | Source |

| Thermal Stability | Stable up to 160°C | Indigo Carmine Lake: Decomposes at >120°C | |

| Light Stability | Superior/Excellent | Indigo Carmine Lake: Fades more readily | |

| Allura Red Lake: Outperforms Allura Red Lake in UV stability | |||

| Brilliant Blue FCF (Soluble Dye): Rated as "Fair" | sensientfoodcolors.com |

Migration Behavior in Diverse Matrices

The migration, or "bleeding," of a colorant is a significant concern in many applications, particularly in multi-layered foods or pharmaceutical tablets. This compound is specifically designed to minimize this phenomenon. Its insolubility in water and organic solvents is a key characteristic, ensuring that the color remains fixed within the product and does not leach into adjacent layers or active ingredients.

This non-bleeding property is especially valuable in pharmaceutical manufacturing. When used in tablet coatings, the insolubility of the lake prevents the colorant from migrating into the core of the tablet, which could otherwise interact with the active pharmaceutical ingredients. Similarly, in food products like confectionery coatings and decorations, its use ensures sharp, well-defined colored areas.

The stability and migration of this compound are, however, influenced by pH. The lake demonstrates optimal stability and minimal leaching in acidic to neutral conditions, specifically within a pH range of 3 to 6. In more alkaline environments (pH > 7), the lake may experience gradual dissociation due to competition from hydroxide ions, which can increase the concentration of free dye and potential for migration. Research has quantified this behavior, showing leaching to be less than 5% over a 24-hour period when maintained within the optimal pH range. The process for analyzing these dyes in complex matrices like chewing gum often involves using an alkaline solution to intentionally break down the lake and extract the dye for quantification, underscoring the impact of pH on its integrity. researchgate.net

Table 2: Migration and Leaching Characteristics of this compound

| Matrix/Condition | Migration/Leaching Behavior | Key Factors | Source |

| Pharmaceutical Tablet Coatings | Minimal migration into active ingredients. | Insolubility in water and lipids. | |

| Aqueous Systems (pH 3-6) | Optimal stability; leaching is <5% over 24 hours. | Stable lake formation. | |

| Aqueous Systems (pH >7) | Gradual dissociation and increased free dye concentration. | Competition from hydroxide ions. | |

| Food Coatings & Decorations | Excellent non-bleeding properties. | Water insolubility. |

Scientific Research Applications of C.i. Food Blue 1 Aluminum Lake

Applications in Biological and Biomedical Research

The vibrant color and specific binding capabilities of C.I. Food Blue 1 and its parent dye are utilized in several areas of biological and biomedical investigation, from visualizing cellular components to integration into medical devices.

In biology and medicine, C.I. Food Blue 1-aluminum lake is employed for histological staining. The mechanism involves the pigment acting as a stain that interacts with and binds to specific components within cells, such as nucleic acids or proteins. This binding allows for the visualization of these structures under a microscope. The parent dye, Brilliant Blue FCF, has been noted for its use as a biological stain, particularly in acidic mediums, to effectively stain cell walls, bacteria, and fungal cells without inhibiting the growth of these species. wikipedia.orgencyclopedia.pub The stability of the aluminum lake enhances its resistance to degradation, which is a valuable property in preparing stained samples. smolecule.com

Cellular imaging is a direct extension of histological staining, where the application of the dye facilitates the visualization and analysis of cellular structures. By binding to proteins or nucleic acids, the dye provides the necessary contrast to image these components using microscopy. The vivid and stable blue color of the pigment makes it a useful tool for researchers seeking to identify and study specific cellular elements. smolecule.com

The pharmacologically inactive nature and approved status of the parent dye, Brilliant Blue FCF, have led to its incorporation into medical devices. encyclopedia.pub A notable example is its use in the HEMOPATCH, a hemostatic device designed to control bleeding. encyclopedia.pub In this application, a low concentration of Brilliant Blue FCF is placed on the non-active side of the patch. encyclopedia.pub This serves as a crucial visual aid for surgeons, allowing for precise cutting and ensuring the correct orientation of the patch onto bleeding tissue. encyclopedia.pub This application highlights the utility of the dye's properties in a practical biomedical setting. While this specific application uses the soluble dye, the principle of using a stable, non-toxic colorant is central to the material science of medical devices.

Table 1: Research Applications in Biology and Biomedicine

| Application Area | Compound Form Used | Function | Key Findings/Observations |

|---|---|---|---|

| Histological Staining | This compound / Brilliant Blue FCF | Stains cellular components for microscopic visualization. | Binds to nucleic acids and proteins; parent dye effectively stains cell walls, bacteria, and fungi. encyclopedia.pub |

| Biomedical Devices | Brilliant Blue FCF | Serves as a visual indicator on hemostatic patches (HEMOPATCH). encyclopedia.pub | Allows surgeons to cut the device precisely and identify the active side for correct placement. encyclopedia.pub |

| Exploratory Research | Brilliant Blue FCF | Investigated for its ability to hinder purinergic receptors. wikipedia.org | Research suggests a potential to limit cell proliferation that may lead to intimal hyperplasia. wikipedia.org |

Exploratory research has identified potential therapeutic actions of the parent dye, Brilliant Blue FCF. Studies are being conducted to understand its effects on purinergic receptors, with findings suggesting it may limit the cell proliferation that can lead to intimal hyperplasia, a condition involving the thickening of the inner layer of a blood vessel. wikipedia.org This inhibitory effect points toward a potential for targeted therapeutic applications. Furthermore, the general properties of lake pigments, being insoluble particles, make them subjects of interest in the development of drug delivery systems where controlled or delayed release is desirable.

Environmental Science Applications

In environmental science, dye tracers are essential tools for understanding water movement. The parent dye of this compound plays a significant role in this field.

The soluble form of the dye, Brilliant Blue FCF, is extensively used as a water tracer agent in hydrological studies. wikipedia.orgencyclopedia.pub Its utility in this application is due to its ability to retain its vibrant color for extended periods, outperforming many other tracer dyes. encyclopedia.pub Researchers apply Brilliant Blue FCF in soil science to visualize infiltration patterns and the distribution of water in the soil. environex.net.au

The interaction of the dye with the environment has been a subject of study. Brilliant Blue FCF, due to its large size and ionic charge, is particularly attracted to and sorbed in acidic soils. wikipedia.orgencyclopedia.pub The composition of the soil and the velocity of water flow also influence the degree of sorption. encyclopedia.pub It is critical to note that these applications specifically use the water-soluble Brilliant Blue FCF. The this compound form is an insoluble pigment and, therefore, is not suitable for tracing water flow, as it would not dissolve and move with the water through a hydrological system.

Table 2: Compound Names

| Compound Name | Synonyms/Related Names |

|---|---|

| This compound | FD&C Blue No. 1 Aluminum Lake, Brilliant Blue FCF Aluminum Lake, C.I. Pigment Blue 63, C.I. 42090:2 fda.gov |

| Brilliant Blue FCF | C.I. Food Blue 2, FD&C Blue No. 1, Acid Blue 9, E133 wikipedia.orgencyclopedia.pub |

| Aluminum Hydroxide (B78521) | N/A |

| Indigo Carmine | FD&C Blue No. 2, C.I. Food Blue 1, Pigment Blue 63 (Note: Often confused with Brilliant Blue FCF but is a distinct chemical entity) wikipedia.orghpa.gov.tw |

Soil Infiltration and Water Distribution Research

The parent dye of this compound, Brilliant Blue FCF, is extensively utilized as a tracer in soil science to visualize and study water infiltration and distribution patterns. wikipedia.org Its vibrant blue color allows for the clear demarcation of water flow paths through the soil profile. This is particularly useful in understanding complex hydrological processes such as preferential flow, where water moves through macropores, cracks, and burrows, bypassing the bulk of the soil matrix.

Researchers apply a solution of the dye to the soil surface and, after a period of infiltration, excavate trenches to observe the staining patterns. These patterns reveal how water is distributed, the depth of penetration, and the extent of preferential flow paths. researchgate.net This information is crucial for assessing groundwater recharge, contaminant transport, and the effectiveness of irrigation systems. Studies have shown that the dye's sorption to soil particles can be influenced by factors such as soil composition, particularly clay and organic content, and the ionic strength of the soil solution. researchgate.netencyclopedia.pub Despite some adsorption, Brilliant Blue FCF is considered a suitable tracer due to its low toxicity and persistence, which allows for long-term observation. encyclopedia.pubscribd.comnih.gov

Environmental Fate and Persistence Studies

The environmental fate and persistence of C.I. Food Blue 1 and its parent dye are important considerations for their use as soil tracers and their general release into the environment. While generally considered to have low toxicity, the stability of the dye means it can persist in the environment. scribd.comrupahealth.com

Research indicates that Brilliant Blue FCF degrades slowly in the environment. scribd.comnih.govmdpi.com Photodegradation, or breakdown by light, is considered a primary degradation pathway in aqueous solutions. scribd.comresearchgate.net Studies have shown that under certain conditions, the dye can be broken down through advanced oxidation processes, such as photocatalysis using nanoparticles like titanium dioxide. researchgate.net In soil, the dye's persistence is influenced by its interaction with soil components. It can be adsorbed by soil particles, particularly in acidic soils with high organic matter or clay content. wikipedia.orgencyclopedia.pub While this sorption can limit its mobility, it also contributes to its persistence in the soil matrix. Desorption experiments have shown that a portion of the adsorbed dye can be released back into the soil solution. researchgate.net

Materials Science and Engineering Applications

The properties of this compound, particularly its stability and insolubility, make it a valuable colorant in various materials science and engineering applications.

Pigmentation in Polymeric Systems

This compound is used as a pigment to impart a vibrant and stable blue color to a variety of polymeric systems. Unlike water-soluble dyes, the insoluble nature of the aluminum lake prevents the color from bleeding or migrating within the polymer matrix. This makes it suitable for coloring plastics and other polymers where color uniformity and longevity are desired. specialchem.com The fine particles of the lake pigment are dispersed throughout the polymer during processing, resulting in a consistent and opaque coloration. Its applications include the coloration of food packaging materials, consumer goods, and other plastic articles. specialchem.com

Coloration in Coatings and Inks

In the coatings and inks industry, this compound is utilized for its coloring properties and stability. It is incorporated into formulations for printing inks, paints, and other surface coatings. The insolubility of the lake pigment is advantageous in these applications, as it provides opacity and prevents the color from running or smudging, particularly in applications involving contact with moisture. It is also used in the formulation of food-safe inks for printing on packaging that may come into contact with food products. neelikon.com

Regulatory Science and Policy Frameworks for C.i. Food Blue 1 Aluminum Lake

National Regulatory Oversight Bodies and Legislation

In the United States, the primary authority for the regulation of color additives lies with the Food and Drug Administration (FDA), operating under the mandate of the Federal Food, Drug, and Cosmetic Act.

United States Food and Drug Administration (FDA) Frameworks

The FDA exercises stringent control over color additives, including C.I. Food Blue 1-aluminum lake, which is more commonly known in the U.S. as FD&C Blue No. 1 Aluminum Lake. drugs.com The agency's regulatory review process is a prerequisite for the use of any color additive in foods, drugs, cosmetics, and medical devices. drugs.com

FD&C Blue No. 1 Aluminum Lake is an FDA-approved color additive for use in foods, drugs, and cosmetics. drugs.com It is classified as a "lake," which is a type of color additive formed by chemically reacting a water-soluble "straight" dye, like FD&C Blue No. 1, with a precipitant and a substratum, typically aluminum hydroxide (B78521). drugs.com This process renders the colorant insoluble, enhancing its stability and making it suitable for applications such as coatings for tablets and capsules. drugs.com

The specific regulations for FD&C Blue No. 1 and its aluminum lake are detailed in the Code of Federal Regulations (CFR). These regulations stipulate the identity, specifications, uses, and restrictions for the color additive. A key requirement for FD&C Blue No. 1 and its aluminum lake is that all batches must be certified by the FDA before they can be legally used in products. ecfr.govfda.govcornell.edu This certification process ensures that each batch meets the established purity and compositional standards.

Table 1: FDA Regulations for FD&C Blue No. 1 Aluminum Lake

| Regulation Title | Code of Federal Regulations (CFR) Citation | Description |

|---|---|---|

| Color additives for use in foods | 21 CFR 74.101 | Lists FD&C Blue No. 1 as safe for coloring foods generally, in amounts consistent with good manufacturing practice. iacmcolor.org |

| Color additives for use in drugs | 21 CFR 74.1101 | Permits the use of FD&C Blue No. 1 and its aluminum lake in drugs, including those for use in the eye area. ecfr.govcornell.edu |

| Color additives for use in cosmetics | 21 CFR 74.2101 | Allows the use of FD&C Blue No. 1 and its aluminum lake in cosmetics generally, including for the eye area. cornell.edu |

| General specifications for lakes | 21 CFR 82.51 | Outlines the requirements for preparing FD&C aluminum lakes. ecfr.govcornell.educornell.edu |

Federal Food, Drug, and Cosmetic Act (FD&C Act) and Color Additive Amendments

The legislative foundation for the FDA's regulation of color additives is the Federal Food, Drug, and Cosmetic Act (FD&C Act) of 1938. A pivotal change to this act came with the Color Additive Amendments of 1960. These amendments mandated that all color additives, both new and existing, undergo rigorous scientific testing to prove their safety for their intended uses before they could be approved and "listed" by the FDA.

Under this framework, FD&C Blue No. 1 was permanently listed for use in food and ingested drugs in 1969. iacmcolor.org The regulations stemming from the FD&C Act specify detailed requirements covering:

Identity and Specifications: Defining the chemical composition and purity criteria. ecfr.govcornell.educornell.edu

Uses and Restrictions: Outlining the approved applications (food, drugs, cosmetics) and any limitations. ecfr.govcornell.educornell.edu

Labeling: Mandating how the color additive must be identified on product labels. ecfr.govcornell.edu

Certification: Requiring every batch to be FDA-certified, ensuring ongoing safety and consistency. ecfr.govcornell.educornell.edu

International Regulatory Harmonization and Standards

To standardize food safety regulations and facilitate international trade, several global bodies establish guidelines and standards for food additives like this compound.

Joint FAO/WHO Expert Committee on Food Additives (JECFA) Guidelines

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) is an international scientific expert committee that evaluates the safety of food additives. fda.gov JECFA has assessed Brilliant Blue FCF (the water-soluble dye from which the aluminum lake is made) on multiple occasions. fao.org

In its evaluations, JECFA established an Acceptable Daily Intake (ADI) for Brilliant Blue FCF of 0-6 mg per kilogram of body weight per day. iacmcolor.orgfao.orgwho.int The ADI represents the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

JECFA's specifications note that Brilliant Blue FCF may be converted to its corresponding aluminum lake. fao.orgfao.org In such cases, the "General Specifications for Aluminium Lakes of Colouring Matters" apply, which outline purity criteria for these insoluble pigments. fao.org JECFA has also established a group Provisional Tolerable Weekly Intake (PTWI) for aluminum from all dietary sources. fao.orghc-sc.gc.ca

European Union (EU) Regulatory Directives

In the European Union, C.I. Food Blue 1 and its aluminum lake are identified by the E-number E 133. food-detektiv.decosmileeurope.eu The use of food additives in the EU is harmonized under Regulation (EC) No 1333/2008, which establishes a Union list of approved food additives and their conditions of use. eumonitor.eufao.org

The specific purity criteria and specifications for E 133 are laid down in Commission Regulation (EU) No 231/2012. eumonitor.eufao.orgneelikon.com The European Food Safety Authority (EFSA) re-evaluated Brilliant Blue FCF and confirmed an ADI of 0-6 mg/kg of body weight.

The EU has taken specific measures to control the total dietary intake of aluminum. Regulations have been amended to set maximum limits for aluminum contributed by lakes in various food categories. europa.eueuropa.eu The use of aluminum lakes is only permitted where technically necessary, and the labeling of the aluminum content in lakes intended for business-to-business sales is mandatory to allow food manufacturers to comply with the established limits. eumonitor.eueuropa.eu

Table 2: International Regulatory Designations for C.I. Food Blue 1

| Regulatory Body/System | Designation | Key Information |

|---|---|---|

| JECFA / Codex Alimentarius | INS 133 iacmcolor.orgfao.org | ADI: 0-6 mg/kg body weight. iacmcolor.orgwho.int |

| European Union (EU) | E 133 (Brilliant Blue FCF) food-detektiv.de | Governed by Regulation (EC) No 1333/2008; specific limits on aluminum from lakes. europa.eu |

Codex Alimentarius Commission Standards

The Codex Alimentarius Commission, established by the FAO and WHO, develops international food standards, guidelines, and codes of practice to protect consumer health and ensure fair practices in the food trade. wikipedia.org For food additives, it uses the International Numbering System (INS), where Brilliant Blue FCF is designated as INS 133. iacmcolor.orgwho.intfao.org

The primary standard for food additives is the General Standard for Food Additives (GSFA). The GSFA lists the food categories in which Brilliant Blue FCF (INS 133) is permitted for use. iacmcolor.org For each food category, it specifies a maximum permitted level (MPL), ensuring that consumer intake does not exceed the ADI established by JECFA. iacmcolor.org The GSFA includes over 60 food categories where Brilliant Blue FCF can be used, demonstrating its wide range of applications in processed foods and beverages globally. iacmcolor.org

Certification and Quality Control in Regulatory Compliance

The regulatory frameworks governing this compound place a strong emphasis on certification and quality control to ensure the safety and suitability of the color additive for its intended use. These measures are designed to control the chemical composition of the color additive, limiting the presence of potentially harmful impurities and ensuring batch-to-batch consistency.

Batch Certification Requirements for Lake Pigments

In the United States, this compound, as an FD&C (Food, Drug, and Cosmetic) color additive, is subject to mandatory batch certification by the Food and Drug Administration (FDA). ecfr.goviacmcolor.org This requirement means that a sample from each manufactured batch must be submitted to the FDA for analysis before it can be legally used in food products. iacmcolor.org The certification process verifies that the batch meets the stringent identity and specification requirements laid out in the Code of Federal Regulations (CFR). ecfr.gov

Lakes for food use must be made from certified batches of straight colors. ecfr.govfao.org In the case of this compound, the straight color is FD&C Blue No. 1. The lake itself is formed by chemically reacting the straight color with a precipitant, aluminum cation, and a substratum, aluminum hydroxide. ecfr.gov

The certification analysis performed by the FDA is comprehensive, examining several key parameters to ensure the purity and composition of the lake. According to 21 CFR Part 74, the specifications for the straight color, FD&C Blue No. 1, which directly impacts the final lake, include limits on:

Sum of volatile matter (at 135 °C) and chlorides and sulfates (calculated as sodium salts)

Water-insoluble matter

Leuco base

Various organic intermediates

Subsidiary colors

Heavy metals such as arsenic and lead ecfr.gov

For the aluminum lake itself, general specifications outlined in 21 CFR 82.51 include limits on soluble chlorides and sulfates (as sodium salts) and require that it be prepared from a previously certified straight color. fao.org

The table below summarizes the general specifications for straight colors intended for food use as outlined in the U.S. Code of Federal Regulations, which form the basis for the purity of the resulting lake.

| Parameter | Specification Limit |

| Lead (as Pb) | Not more than 10 parts per million |

| Arsenic (as As) | Not more than 3 parts per million |

| Mercury (as Hg) | Not more than 1 part per million |

| Table 1: General Heavy Metal Specifications for Straight Colors |

Implications of Subsidiary Colors and Impurities on Regulatory Status

The presence of subsidiary colors and other impurities in this compound is a critical factor in its regulatory approval. Subsidiary colors are colored impurities other than the main coloring principle. ecfr.gov Their presence is often a result of impurities in the reactants or side reactions during the manufacturing process.

Regulatory bodies like the FDA and the European Food Safety Authority (EFSA) set strict limits on the levels of these subsidiary colors and other impurities to ensure the safety of the color additive. For FD&C Blue No. 1, the straight color used to make the aluminum lake, the U.S. FDA specifies that subsidiary colors shall not exceed 6.0 percent. ecfr.gov

The presence of impurities beyond the specified limits can render a batch of the color additive adulterated, making it illegal for use in food products. fao.org Impurities of particular concern include heavy metals like lead and arsenic, which have known toxic effects. The FDA has established specific limits for these heavy metals in certifiable color additives. ecfr.gov

The manufacturing process for lake colors includes filtration and washing steps designed to remove unreacted dye and impurities, ensuring the final product meets these stringent purity requirements. dycroncolourchem.com Quality control during manufacturing is therefore essential for regulatory compliance. metrochemgroup.com This includes in-process monitoring and final product testing to ensure that every batch consistently meets the specifications for purity, color consistency, and stability. foodmate.com

The following table details the specific limits for certain impurities in FD&C Blue No. 1, the parent color of the aluminum lake, according to the U.S. Code of Federal Regulations.

| Impurity | Specification Limit |

| Sum of o-, m-, and p-sulfobenzaldehydes | Not more than 1.5 percent |

| N-Ethyl,N-(m-sulfobenzyl)sulfanilic acid | Not more than 0.3 percent |

| Subsidiary colors | Not more than 6.0 percent |

| Chromium (as Cr) | Not more than 50 parts per million |

| Manganese (as Mn) | Not more than 100 parts per million |

| Arsenic (as As) | Not more than 3 parts per million |

| Lead (as Pb) | Not more than 10 parts per million |

| Table 2: Impurity Specifications for FD&C Blue No. 1 ecfr.gov |

Historical Trajectories of Colorant Legislation

The regulation of food colorants has evolved significantly over the past century, driven by a growing understanding of the potential health risks associated with these substances and the need to protect consumers from adulterated and deceptively marketed foods.

In the United States, the first major federal oversight came with the passage of the Food and Drugs Act of 1906. tandfonline.com This law prohibited the use of poisonous or deleterious colors in confectionery and the use of color to conceal damage or inferiority in food. eurekalert.org Initially, the U.S. Department of Agriculture (USDA) had enforcement authority and established a voluntary certification program for a limited number of "harmless" colors. eurekalert.org

A pivotal moment in U.S. color additive regulation was the enactment of the Federal Food, Drug, and Cosmetic (FD&C) Act of 1938. tandfonline.com This act made the previously voluntary certification program mandatory for "coal-tar" colors suitable for use in food, drugs, and cosmetics. tandfonline.com It also marked the inclusion of color additive lakes under these provisions. ecfr.gov

The Color Additive Amendments of 1960 further strengthened regulatory control by defining "color additive" and requiring premarket approval for all color additives to be deemed "suitable and safe" for their intended use. tandfonline.comiacmcolor.org This amendment also established a set of factors for the FDA to consider when evaluating the safety of a color additive, including probable consumption, cumulative effects, and the availability of analytical methods for purity determination. eurekalert.org There is no "generally recognized as safe" (GRAS) exemption for color additives, distinguishing them from other food additives. eurekalert.org

In the European Union, the approach to food colorant regulation has also evolved. An early key piece of legislation was the Council Directive of 1962, which established the "E-number" system for approved additives, including colors. iacmcolor.org A more comprehensive framework was later established with Directive 94/36/EC on colors for use in foodstuffs, which laid down a list of permitted colors and their conditions of use. fao.orgeuropa.eu This has since been superseded by Regulation (EC) No 1333/2008, which provides a harmonized list of approved food additives. iacmcolor.org

A significant development in the EU was the establishment of a program for the re-evaluation of all approved food additives, including colors, by the European Food Safety Authority (EFSA). lawthek.eu This ongoing scientific review ensures that the safety of these additives is assessed based on the most current scientific knowledge. Purity criteria for food additives, including colors, are laid down in Commission Regulation (EU) No 231/2012. fsai.ieeumonitor.eu

While both the U.S. and EU have rigorous systems for regulating food colors, there are differences in their approved lists and specific regulations, which can present challenges for international trade. tandfonline.comeurekalert.org However, both systems are founded on the principle of ensuring a high level of consumer protection. tandfonline.comtandfonline.com

Advanced Topics and Future Research Directions for C.i. Food Blue 1 Aluminum Lake

Investigation of Impurity and Subsidiary Color Structures and Origins

The purity of C.I. Food Blue 1-aluminum lake is critical, as the presence of unintended chemical species can affect its color, performance, and regulatory compliance. Research in this area is twofold: identifying the structure of these byproducts and understanding how to control their formation.

During the synthesis of the parent dye, Brilliant Blue FCF, and its subsequent laking process, several subsidiary colors and impurities can be formed. fao.org These arise from isomeric starting materials, unreacted intermediates, or side reactions. fao.org Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) have been instrumental in isolating and identifying these compounds. researchgate.netnih.gov

One notable example involved a rejected batch of Food Blue No. 1 aluminum lake that exhibited a distinct violet sub-spot in paper chromatography tests. nih.govresearchgate.net Through detailed analysis, the structure of this violet subsidiary color was identified as 2-[[4-[N-ethyl-N-(3-sulfophenylmethyl)amino]phenyl][4-hydroxyphenyl]methylio]benzenesulfonic acid. nih.govresearchgate.net Other identified subsidiary colors include isomers and degradation products, such as those formed by the loss of a sulfonic acid group ("desulfo") or a sulfobenzyl group ("desulfobenzyl"). fao.org

Identified Subsidiary Colors in C.I. Food Blue 1 and its Lake

| Subsidiary Color/Impurity | Chemical Name | Origin/Note | Source |

|---|---|---|---|

| Violet Subsidiary Color (Sub-V) | 2-[[4-[N-ethyl-N-(3-sulfophenylmethyl)amino]phenyl][4-hydroxyphenyl]methylio]benzenesulfonic acid | Isolated from a rejected batch of the aluminum lake. | nih.govresearchgate.net |

| Magenta Subsidiary Color | Disodium (B8443419) salt of 2-[[4-[N-ethyl-N-(3-sulphophenylmethyl)amino]phenyl][4-oxo- 2,5-cyclohexadienylidene]methyl]benzenesulphonic acid | Found in commercial batches of the parent dye, Brilliant Blue FCF. | researchgate.net |

| Isomeric Subsidiary Colors | Isomers of the primary dye component (e.g., m,m-B-1) | Result from isomeric impurities in the starting materials. | researchgate.net |

| "Desulfo" Subsidiary Color | Product formed by the loss of one sulfonic acid group from the parent dye. | A decomposition product of the primary dye. | fao.org |

| "Desulfobenzyl" Subsidiary Color | Product formed by the loss of one sulfobenzyl group from the parent dye. | A decomposition product of the primary dye. | fao.org |

The formation and concentration of these impurities are directly linked to the synthesis conditions. The purity of the starting materials, particularly the isomeric composition of N-ethyl-N-(3-sulfobenzyl)aniline (EBASA), is a primary determinant of the final isomeric dye composition. fao.org Other critical parameters that influence the impurity profile include:

Reaction Temperature: Controls the rate of both the main reaction and potential side reactions.

pH Control: Crucial during the precipitation of the lake, as it affects the adsorption of the dye onto the aluminum hydroxide (B78521) substrate and can influence the stability of the dye molecule itself.

Oxidizing Agents: The type of oxidizing agent used (e.g., chromium or manganese compounds) to convert the leuco base can leave residual metal impurities. fao.org

Washing and Filtration: The efficiency of these final steps determines the level of residual salts and unreacted starting materials in the final pigment.

HPLC analysis of a rejected batch of the aluminum lake revealed that the relative content of the violet subsidiary color was as high as 39.5%, whereas in other samples it ranged from 1.1% to 3.6%. nih.govresearchgate.net This highlights the significant impact that process control has on the final product's composition and quality.

Comparative Studies with Analogous Lake Pigments

Understanding the properties of this compound in relation to other food-grade lake pigments provides valuable context for its application. Lake pigments are produced by precipitating a water-soluble dye onto an insoluble substrate, typically aluminum hydroxide, to create a stable, dispersible pigment. ifc-solutions.comsci-hub.sefda.gov The properties of the final lake are influenced by both the parent dye and the laking process.

Comparisons with other common aluminum lakes, such as those derived from Indigo Carmine (FD&C Blue No. 2), Allura Red AC (FD&C Red No. 40), and Tartrazine (B75150) (FD&C Yellow No. 5), reveal distinct differences in performance characteristics.

Comparative Properties of Selected Food-Grade Aluminum Lakes

| Property | This compound | Indigo Carmine-Aluminum Lake | Allura Red AC-Aluminum Lake | Tartrazine-Aluminum Lake |

|---|---|---|---|---|

| Base Dye | Brilliant Blue FCF | Indigo Carmine | Allura Red AC | Tartrazine |

| Color | Bright Blue | Purplish-Blue | Red | Yellow |

| Heat Stability | Superior; more stable than Indigo Carmine Lake. | Degrades at high temperatures. | Good | Moderate |

| Light Fastness | Superior; outperforms Allura Red and Indigocarmine Lakes in UV stability. | Fades under UV exposure. | Less stable to UV than Blue 1 Lake. | May degrade in acidic conditions. |

| pH Sensitivity | Stable across a wide pH range (e.g., pH 3-8). | Shifts color in acidic environments. | Stable | May degrade at pH < 3. |

| Oxidation Resistance | More resistant than Allura Red AC Lake. | Moderate | Can discolor in peroxide-rich environments. | Moderate |

Source:

These comparative studies demonstrate that this compound offers a unique combination of bright color, and high stability to heat, light, and pH changes, making it particularly suitable for applications requiring a robust and consistent blue colorant.

Development of Alternative and Sustainable Synthesis Routes

In response to a growing global focus on environmental responsibility, research is underway to develop more sustainable manufacturing processes for pigments. datainsightsmarket.comdyespigments.net For this compound, this involves exploring greener alternatives for both the parent dye and the laking reagents.

Key areas of research include:

Sustainable Laking Reagents: Traditional synthesis relies on aluminum salts derived from mined resources. Future-focused methods explore sourcing aluminum from more sustainable origins, such as processing aluminum-accumulating plants like common horsetail (B1181666) (Equisetum arvense) or roasting clay with potassium salts. plantsandcolour.co.uk

Alternative Precipitation Agents: Research is exploring substitutes for aluminum sulfate (B86663). Aluminum lactate, a biocompatible derivative, is being investigated for pharmaceutical applications, while aluminum chloride is also a possibility, though it presents handling challenges.

Greener Chemistry Principles: The industry is moving towards production methods that are low-energy, use less water, and are free of solvents or have low volatile organic compounds (VOCs). dyespigments.net This includes exploring enzymatic oxidation methods to replace heavy metal oxidants in the dye synthesis step and developing processes to recycle aluminum from the post-precipitation filtrate.

Natural Dye Alternatives: Significant efforts have been made to find stable, natural blue dyes that could replace synthetic options. wikipedia.org One promising discovery is a natural cyan blue derived from red cabbage anthocyanins, which, when complexed with aluminum, produces a color with a maximum absorption at 640 nm, very close to that of Brilliant Blue FCF (630 nm). researchgate.net Similarly, lake pigments derived from natural sources like Lac dye are being studied for their stability and potential applications. scielo.brsemanticscholar.orgresearchgate.net

Environmental Interactions and Remediation Strategies

The environmental fate of this compound is primarily linked to the properties of its constituent dye, Brilliant Blue FCF. Because the lake is insoluble, its mobility is limited, but the dye itself can be released over time. Brilliant Blue FCF is poorly absorbed in the gastrointestinal tract, meaning most of it passes into wastewater systems. wikipedia.org

The dye's chemical stability, which is advantageous for its role as a colorant, means it can persist in the environment. rupahealth.com Studies on Brilliant Blue FCF as a water tracer show that its interaction with the environment is highly dependent on soil conditions. Due to its large size and ionic charge, it is strongly attracted to and sorbed by acidic soils, which limits its migration in such environments. wikipedia.org However, in neutral or alkaline soils, it is more mobile.

Future research on remediation strategies will likely focus on:

Adsorption-Based Methods: Utilizing materials with a high affinity for the dye to remove it from wastewater. The known sorption of the dye onto acidic soils suggests that clay-based or other mineral adsorbents could be effective.

Bioremediation: Investigating microorganisms or enzymes capable of degrading the stable triarylmethane structure of the dye.

Advanced Oxidation Processes: Using methods like ozonation or photocatalysis to break down the dye molecule in water treatment facilities.

Integration with Advanced Material Technologies

The unique properties of this compound, particularly its insolubility and stability, make it a candidate for integration into various advanced materials beyond its traditional use in food and cosmetics.

Current and potential applications include:

Polymer Composites: The incorporation of lake pigments into polymers can enhance material properties. Studies on natural lake pigments have shown they can improve the UV resistance of ethylene-norbornene copolymers used in packaging materials. researchgate.net This suggests that this compound could be used not only as a colorant but also as a functional additive in plastics to improve durability. researchgate.net

Advanced Coatings and Inks: The pigment's stability makes it suitable for use in high-performance paints, coatings, and printing inks where lightfastness is essential.

Biomedical and Histological Applications: The parent dye is used as a biological stain. wikipedia.org The insoluble lake form could be investigated for specialized applications in cellular imaging or as a marker in diagnostic assays where minimal migration of the colorant is required.

Controlled Release Systems: The adsorption of the dye onto the aluminum hydroxide substrate is a form of encapsulation. This principle could be explored for the development of controlled-release systems, where the lake structure is used to slowly release an active compound bound to it.

This research into advanced applications seeks to leverage the inherent chemical and physical properties of the lake pigment, transforming it from a simple colorant into a functional component of sophisticated material technologies.

Methodological Advancements in Characterization and Detection

The accurate characterization and sensitive detection of this compound in various matrices, such as foods, pharmaceuticals, and cosmetics, are crucial for quality control and regulatory compliance. Methodological advancements have moved beyond simple colorimetric identification to sophisticated techniques that provide detailed structural information, quantify the colorant with high precision, and identify potential impurities or degradation products. These methods are essential for understanding the compound's stability, purity, and behavior in complex commercial formulations.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) has become a cornerstone for the analysis of synthetic food colorants, including aluminum lakes. nih.govjchr.org The primary challenge in analyzing aluminum lakes is their insolubility. Therefore, sample preparation typically involves an extraction step to separate the soluble dye component, Brilliant Blue FCF, from the aluminum hydroxide substrate. nih.gov

A simple and rapid HPLC method coupled with a photodiode array (PDA) detector has been developed for the simultaneous determination of five food aluminum lake dyes, including Brilliant Blue Al lake, in chewing gum. nih.govtandfonline.com This method involves extracting the dye portions with 0.25 M sodium hydroxide, followed by a cleanup procedure using liquid-liquid extraction and solid-phase extraction (SPE). nih.govtandfonline.com The analytes are then separated on an ODS (octadecylsilyl) column. nih.gov This approach allows for the successful quantification of the dye components, demonstrating good recovery and precision. nih.govtandfonline.com Research has shown that this method can be successfully applied to real chewing gum samples. nih.govtandfonline.com

Ultra-Performance Liquid Chromatography (UPLC), often paired with advanced detectors like Time-of-Flight Mass Spectrometry (UPLC-TOF-MS), offers even faster analysis and more definitive identification of the colorant and its potential transformation products. nih.gov This technique was used to quantify Brilliant Blue FCF in the supernatant of a simplified human microbiota model, demonstrating its applicability in complex biological systems. nih.gov

| Method | Matrix | Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| HPLC-PDA | Chewing Gum | Brilliant Blue Al lake & 4 other Al lakes | 0.15 µg/g | 0.50 µg/g | 72.5 - 116.4 | 0.9 - 6.5 |

Spectroscopic and Spectrometric Methods

Spectroscopic techniques are vital for the structural characterization of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the key functional groups, confirming the presence of sulfonic acid groups from the dye and the coordination with aluminum.

X-ray Photoelectron Spectroscopy (XPS) complements FTIR by verifying the binding states of aluminum, providing direct evidence of the lake formation.

UV-Visible Spectrophotometry remains a fundamental technique for identification, as the dye component has a characteristic maximum absorption wavelength of approximately 629 nm. fao.orgfda.gov

Mass Spectrometry (MS) , particularly when coupled with chromatography (LC-MS), is indispensable for elucidating the structure of subsidiary colors and impurities. nih.govresearchgate.net In one study, the structure of a violet subsidiary color found in a rejected batch of Food Blue No. 1 aluminum lake was identified using a combination of MS, Nuclear Magnetic Resonance (NMR), and ion chromatography. researchgate.net

Electrophoretic Methods